

Experimental protocol for the synthesis of "2-Amino-2-(3-bromophenyl)ethanol"

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Compound of Interest

Compound Name:	2-Amino-2-(3-bromophenyl)ethanol
Cat. No.:	B1291641

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Synthesis of 2-Amino-2-(3-bromophenyl)ethanol: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **2-Amino-2-(3-bromophenyl)ethanol**, a valuable intermediate in pharmaceutical research. The synthesis involves a two-step process commencing with the formation of an azido-alcohol intermediate from 3-bromophenacyl bromide, followed by the reduction of the azide to the desired primary amine.

Summary of Quantitative Data

Step	Intermediate/Product Name	Starting Material	Reagents	Solvent	Reaction Time (hours)	Temperature (°C)	Yield (%)
1a	2-Azido-1-(3-bromophenyl)ethanone	3-Bromophenacyl bromide	Sodium Azide (NaN ₃)	Acetone/Water	2	Room Temp.	~95% (estimated)
1b	2-Azido-1-(3-bromophenyl)ethanol	2-Azido-1-(3-bromophenyl)ethanone	Sodium Borohydride (NaBH ₄)	Methanol (MeOH)	1	0 to Room Temp.	~90% (estimated)
2	2-Amino-1-(3-bromophenyl)ethanol	2-Azido-1-(3-bromophenyl)ethanone	Triphenyl phosphine (PPh ₃), Water	Tetrahydrofuran (THF)	2	50	85[1]

Note: Yields for steps 1a and 1b are estimated based on similar reported procedures.

Experimental Protocols

Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethanol

This step is carried out in two sequential parts without the isolation of the intermediate ketone.

1a. Synthesis of 2-Azido-1-(3-bromophenyl)ethanone

- Materials:

- 3-Bromophenacyl bromide
- Sodium azide (NaN₃)

- Acetone
- Water
- Procedure:
 - In a round-bottom flask, dissolve 3-bromophenacyl bromide in a mixture of acetone and water.
 - Add sodium azide to the solution in one portion.
 - Stir the reaction mixture vigorously at room temperature for 2 hours.
 - The reaction progress can be monitored by Thin Layer Chromatography (TLC).

1b. Reduction to 2-Azido-1-(3-bromophenyl)ethanol

- Materials:
 - Reaction mixture from Step 1a
 - Sodium borohydride (NaBH_4)
 - Methanol (MeOH)
- Procedure:
 - Cool the reaction mixture from the previous step to 0 °C in an ice bath.
 - Slowly add sodium borohydride to the stirred solution.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
 - Quench the reaction by the slow addition of water.
 - Extract the product with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Azido-1-(3-bromophenyl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanol

This procedure outlines the reduction of the azido intermediate to the final amine product.

- Materials:

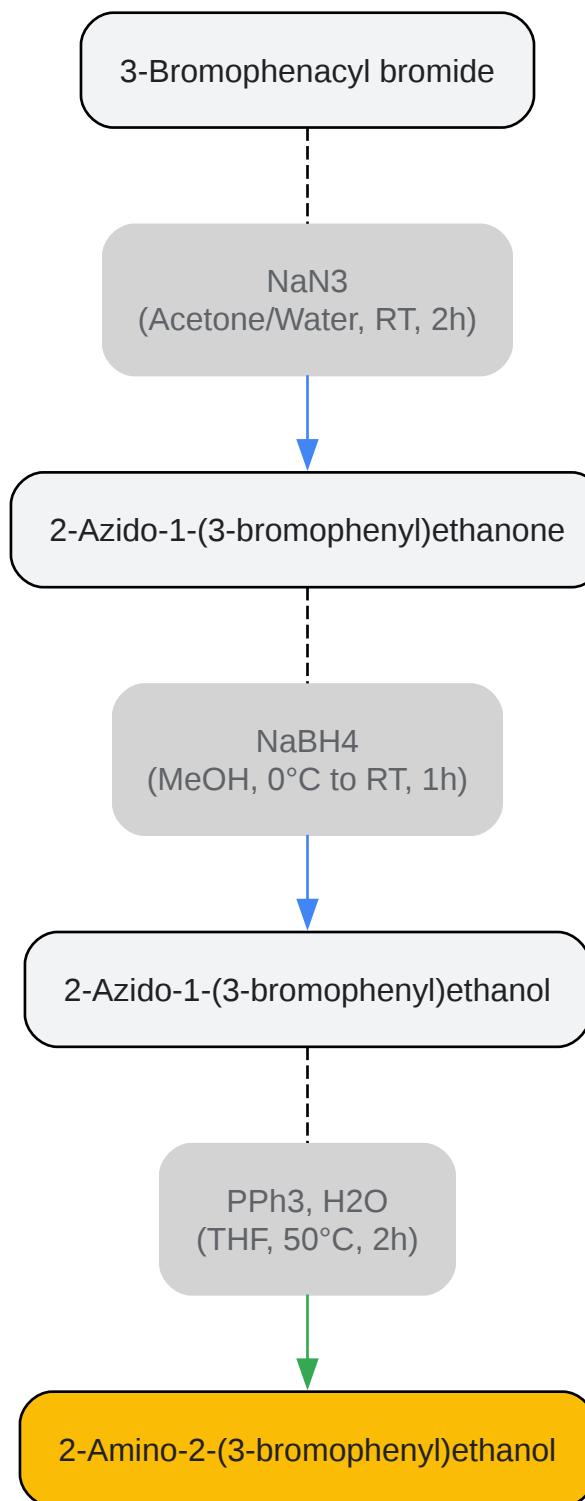
- 2-Azido-1-(3-bromophenyl)ethanol (from Step 1)
- Triphenylphosphine (PPh_3)
- Tetrahydrofuran (THF)
- Water
- 1M Hydrochloric acid (HCl)
- 1N Sodium hydroxide (NaOH)
- Ethyl acetate
- Anhydrous sodium sulfate
- Brine

- Procedure:

- Dissolve the crude 2-Azido-1-(3-bromophenyl)ethanol (13.8 mmol) in THF (40 mL) in a round-bottom flask.[\[1\]](#)
- Add water (2.48 mL, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol).[\[1\]](#)
- Heat the mixture and stir at 50 °C for 2 hours.[\[1\]](#)
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[\[1\]](#)

- Wash the organic layer twice with 1M HCl.[[1](#)]
- Combine the aqueous washes and neutralize with 1N sodium hydroxide.[[1](#)]
- Extract the aqueous mixture with ethyl acetate.[[1](#)]
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[[1](#)]
- Filter and concentrate the solution in vacuo to obtain the final product, 2-Amino-1-(3-bromophenyl)ethanol, as a yellow oil.[[1](#)]
- Characterization Data (^1H NMR):
 - ^1H NMR (300 MHz, CDCl_3): δ 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H).[[1](#)]

Experimental Workflow Diagram



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Caption: Synthetic pathway for **2-Amino-2-(3-bromophenyl)ethanol**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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